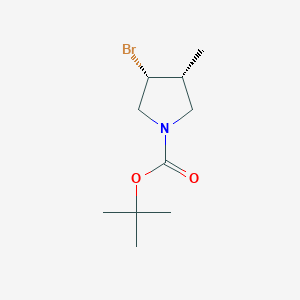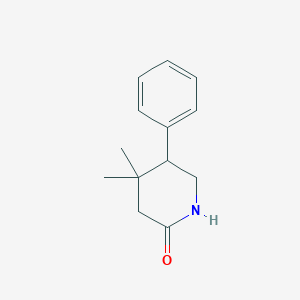![molecular formula C24H17NO6 B2393127 N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-méthoxybenzamide CAS No. 886180-33-2](/img/structure/B2393127.png)
N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-méthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide is a complex organic compound that belongs to the class of benzodioxole derivatives
Applications De Recherche Scientifique
N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antidiabetic activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Mode of action
Many compounds with the methylenedioxyphenyl group work by scavenging free radicals, exhibiting effective antioxidant properties .
Biochemical pathways
Without specific information on “N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide”, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to inhibit enzymes like cyclooxygenase (cox) .
Result of action
Similar compounds have shown cytotoxic activity against certain cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.
Introduction of the Benzofuran Ring: The benzofuran ring is introduced through a series of reactions involving the coupling of the benzodioxole derivative with a suitable benzofuran precursor.
Amidation Reaction: The final step involves the reaction of the benzofuran derivative with 3-methoxybenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yl)-N-phenylacetamide
- 1-benzo[1,3]dioxol-5-yl-indoles
Uniqueness
N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Propriétés
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO6/c1-28-16-6-4-5-15(11-16)24(27)25-21-17-7-2-3-8-18(17)31-23(21)22(26)14-9-10-19-20(12-14)30-13-29-19/h2-12H,13H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICVVKAWVAFPNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B2393046.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2393047.png)


![2-(4-chlorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2393053.png)
![7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2393054.png)
![3-benzyl-8-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2393056.png)




![11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2393066.png)
![1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2393067.png)
